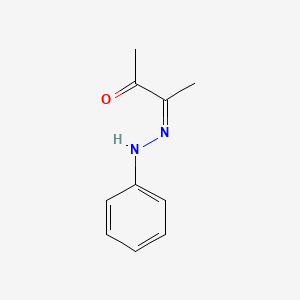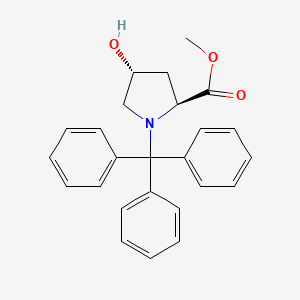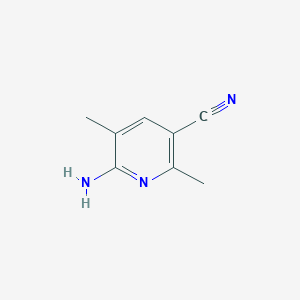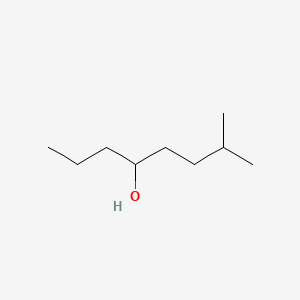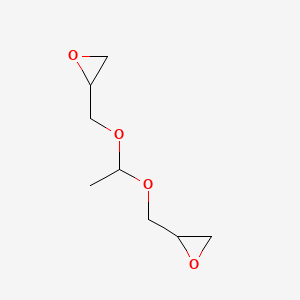
Acetaldehyde bis(2,3-epoxypropyl)acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde bis(2,3-epoxypropyl)acetal is an organic compound with the chemical formula C8H14O4. It is known for its unique structure, which includes two epoxy groups attached to an acetal moiety. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetaldehyde bis(2,3-epoxypropyl)acetal can be synthesized through the acetalization of acetaldehyde with 2,3-epoxypropanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The process can be carried out under mild conditions, making it efficient and practical for laboratory synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of photocatalysts, such as acid red 52, under yellow light irradiation has been explored to achieve high yields and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde bis(2,3-epoxypropyl)acetal undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols and ethers
Aplicaciones Científicas De Investigación
Acetaldehyde bis(2,3-epoxypropyl)acetal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of epoxy resins and coatings
Mecanismo De Acción
The mechanism of action of acetaldehyde bis(2,3-epoxypropyl)acetal involves the nucleophilic attack on the epoxy groups. The reaction proceeds through the formation of a hemiacetal intermediate, followed by further nucleophilic attack to form the final acetal product. The molecular targets include carbonyl and hydroxyl groups, which facilitate the formation of stable acetal structures .
Comparación Con Compuestos Similares
Similar Compounds
- Acetaldehyde diethyl acetal
- Acetaldehyde dimethyl acetal
- Acetaldehyde bis(2-hydroxyethyl)acetal
Uniqueness
Acetaldehyde bis(2,3-epoxypropyl)acetal is unique due to the presence of epoxy groups, which impart additional reactivity compared to other acetals. This makes it particularly useful in applications requiring cross-linking and polymerization .
Propiedades
Número CAS |
3775-84-6 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-[1-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C8H14O4/c1-6(9-2-7-4-11-7)10-3-8-5-12-8/h6-8H,2-5H2,1H3 |
Clave InChI |
MIQWTCWXRZROTM-UHFFFAOYSA-N |
SMILES canónico |
CC(OCC1CO1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)




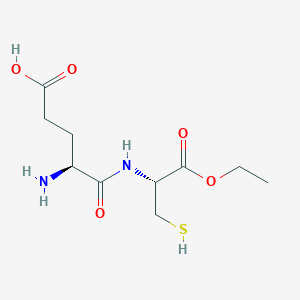
![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
